3-(Pyridin-2-yl)aniline dihydrochloride
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Overview
Description
3-(Pyridin-2-yl)aniline dihydrochloride is a chemical compound that belongs to the class of aromatic heterocycles It is characterized by the presence of a pyridine ring attached to an aniline moiety, with two hydrochloride groups
Mechanism of Action
Target of Action
It has been designed as a new, removable directing group in promoting c–h amination mediated by cupric acetate .
Mode of Action
3-(Pyridin-2-yl)aniline dihydrochloride interacts with its targets through a process known as C–H amination. This process is mediated by cupric acetate . The compound serves as a directing group, facilitating the amination of the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines .
Result of Action
The primary result of the action of this compound is the effective amination of the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines . This suggests that the compound may play a role in the synthesis of nitrogen-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)aniline dihydrochloride typically involves the reaction of 2-aminopyridine with aniline derivatives under specific conditions. One common method includes the use of cupric acetate as a catalyst to promote C-H amination . The reaction conditions often involve moderate temperatures and the presence of air to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction environments is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like palladium on carbon for hydrogenation reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce aminopyridine derivatives.
Scientific Research Applications
3-(Pyridin-2-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety but differ in their functional groups and overall structure.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have different substituents and chemical properties.
Uniqueness
3-(Pyridin-2-yl)aniline dihydrochloride is unique due to its specific combination of a pyridine ring and aniline moiety, which imparts distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industry.
Properties
IUPAC Name |
3-pyridin-2-ylaniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;;/h1-8H,12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNDCKBACHNFTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657192 |
Source
|
Record name | 3-(Pyridin-2-yl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170936-92-1 |
Source
|
Record name | 3-(Pyridin-2-yl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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